4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole is a pyrazole derivative that exhibits potential applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom, a methyloxetane group, and a pyrazole ring, which contribute to its unique chemical properties and biological activities.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed information regarding its synthesis and applications. It falls under the category of heterocyclic compounds, specifically pyrazoles, which are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties .
The synthesis of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole typically involves a multi-step process. One common method includes:
The reaction conditions often require careful control of temperature and reaction time to optimize yields and selectivity. For example, using polar aprotic solvents can enhance the reaction efficiency during the cyclocondensation step .
The molecular structure of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole can be represented as follows:
This structure features a pyrazole ring (a five-membered ring containing two nitrogen atoms) with a bromine substituent at the 4-position and a methyloxetane group attached to the 1-position.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole can participate in several chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and sometimes catalysts to enhance reaction rates and yields.
The mechanism of action for compounds like 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole often involves interactions at the molecular level with biological targets. The presence of the pyrazole ring allows for potential binding to enzymes or receptors involved in various metabolic pathways.
For instance, studies have shown that pyrazole derivatives can inhibit specific enzymes linked to inflammation or cancer progression, although detailed mechanistic studies are necessary to elucidate these pathways fully .
The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic transformations.
Relevant data on its stability, reactivity with different reagents, and solubility characteristics are essential for practical applications in synthesis and pharmaceutical development.
4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole has potential applications in:
Pyrazole derivatives constitute a privileged class of nitrogen-containing heterocycles with demonstrated versatility in drug design. The pyrazole core's stability, hydrogen-bonding capacity, and aromatic character enable diverse interactions with biological targets. This scaffold is integral to numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity agent rimonabant [7]. The 1H-pyrazole framework permits strategic substitution at N1, C3, C4, and C5 positions, allowing medicinal chemists to fine-tune electronic properties, steric bulk, and pharmacokinetic behavior. Derivatives like 4-bromo-3-methyl-1H-pyrazole (CAS 13808-64-5) exemplify this versatility, serving as key intermediates in synthesizing compounds with antibacterial, anti-inflammatory, analgesic, cytotoxic, and antitumor activities [4] [6]. The scaffold's bioisosteric relationship with imidazoles and phenyl rings further enhances its utility in molecular optimization campaigns.
Bromine incorporation at the C4 position of pyrazole systems profoundly influences their pharmacological potential. The heavy halogen's substantial atomic radius (1.85 Å) and polarizability induce steric and electronic perturbations that enhance target binding through halogen bonding interactions with carbonyl oxygen atoms and aromatic residues in enzyme active sites [7]. Bromo-substituted pyrazoles like 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) demonstrate enhanced bioactivity compared to their non-halogenated analogs, particularly in agrochemical and pharmaceutical applications [5]. The C-Br bond also provides a versatile synthetic handle for cross-coupling reactions, enabling Suzuki, Stille, and Buchwald-Hartwig transformations that facilitate rapid diversification. This reactivity is exploited in constructing complex bioactive molecules, as evidenced by the application of 4-bromo-3-methyl-1H-pyrazole (97%, mp 77-79°C) in synthesizing kinase inhibitors and antimicrobial agents [4].
The 3-methyloxetane moiety represents an emerging bioisostere in medicinal chemistry, addressing pharmacokinetic limitations of traditional lipophilic groups. Its high solubility parameter (δ = 9.6 cal/cm³), low metabolic susceptibility, and balanced amphiphilicity improve aqueous solubility while maintaining membrane permeability [3]. The gem-dimethyl substitution on the oxetane ring, as in 3-methyloxetan-3-ylmethyl derivatives, enhances metabolic stability by sterically impeding enzymatic degradation. This design strategy is exemplified in 4-bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole (CAS 1780777-25-4), where the oxetane unit reduces topological polar surface area (TPSA) while maintaining moderate logP values [3]. Comparative studies demonstrate that oxetane-functionalized pyrazoles exhibit superior metabolic stability in human liver microsomes and enhanced blood-brain barrier penetration relative to tetrahydrofuran or tetrahydropyran analogs, making them particularly valuable in CNS-targeting therapeutics [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9